14(15)-EpETE Exhibits Superior Cardioprotective Efficacy in Reperfusion Injury Compared to Control
In a canine model of cardiac ischemia-reperfusion injury, 14,15-EET (the arachidonic acid analog of 14(15)-EpETE) demonstrates a significant reduction in myocardial infarct size when administered at reperfusion. This effect is quantitatively similar to the potent regioisomer 11,12-EET and comparable to the gold-standard intervention of ischemic preconditioning (IPC), providing a compelling benchmark for its therapeutic potential [1].
| Evidence Dimension | Reduction in Myocardial Infarct Size (as % of Area at Risk) |
|---|---|
| Target Compound Data | 8.4 ± 2.4% (administered pre-occlusion) and 9.7 ± 1.4% (administered at reperfusion) |
| Comparator Or Baseline | Vehicle Control: 22.1 ± 1.8%; Ischemic Preconditioning (IPC): 8.7 ± 2.8% |
| Quantified Difference | ~62% reduction vs. control; comparable efficacy to IPC |
| Conditions | In vivo canine model of 60-min coronary occlusion followed by reperfusion; 14,15-EET administered 15 min pre-occlusion or 5 min pre-reperfusion. |
Why This Matters
This quantitative benchmark of cardioprotective efficacy is critical for researchers selecting compounds for myocardial ischemia-reperfusion studies, as it establishes that 14,15-EpETE's structural analog achieves a level of protection comparable to endogenous preconditioning mechanisms.
- [1] Nithipatikom K, et al. Epoxyeicosatrienoic acids in cardioprotection: ischemic versus reperfusion injury. Am J Physiol Heart Circ Physiol. 2006 Aug;291(2):H537-42. PMID: 16473964. View Source
